4-(Dimethylamino)-2,6-dimethylbenzaldehyde
Overview
Description
4-(Dimethylamino)-2,6-dimethylbenzaldehyde is a useful research compound. Its molecular formula is C11H15NO and its molecular weight is 177.24 g/mol. The purity is usually 95%.
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Scientific Research Applications
Quantification of Proanthocyanidins in Cranberry Products
The 4-(dimethylamino)cinnamaldehyde (DMAC) assay, which uses 4-(Dimethylamino)-2,6-dimethylbenzaldehyde, is a method for quantifying proanthocyanidin (PAC) content in cranberry products. A study compared the use of a cranberry proanthocyanidin (c-PAC) standard to procyanidin A2 (ProA2) dimer for accurate quantification of PAC in various cranberry products. The c-PAC standard provided more accurate results reflecting the structural heterogeneity of cranberry PACs (Krueger et al., 2016).
Synthesis and Characterization of Novel Complexes
4-(Dimethylamino)benzaldehyde (DMAB) has been studied in the synthesis and spectral characterization of novel complexes. These include 4-(Dimethylamino)benzylidene-4-acetamideaniline and 4-(Dimethylamino)benzylidene-4-nitroaniline. The study focused on the solid–liquid equilibrium, thermodynamic properties, and the optical behavior of these complexes, revealing new insights into their thermal and spectral characteristics (Neupane & Rai, 2017).
Corrosion Inhibition for Mild Steel
4-(N,N-dimethylamino) benzaldehyde nicotinic acid hydrazone, derived from this compound, has been investigated as a corrosion inhibitor for mild steel in acidic solutions. The study included weight loss, electrochemical methods, and surface analysis techniques, showing that this compound acts as an effective corrosion inhibitor (Singh et al., 2016).
Synthesis and Molecular Modeling of Compounds
The compound has been used in synthesizing and studying 3-(4-(Dimethylamino)benzylidene)thiochroman-4-one. This research involved synthesis, crystal structure analysis, and molecular modeling using Density Functional Theory (DFT). It provided valuable information about the compound's structure and intermolecular interactions (Urdaneta et al., 2019).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-(dimethylamino)-2,6-dimethylbenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-8-5-10(12(3)4)6-9(2)11(8)7-13/h5-7H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADDNDYGTXADGMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C=O)C)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50599919 | |
Record name | 4-(Dimethylamino)-2,6-dimethylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50599919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4980-19-2 | |
Record name | 4-(Dimethylamino)-2,6-dimethylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50599919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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